molecular formula C9H10N2OS B13335226 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one

Cat. No.: B13335226
M. Wt: 194.26 g/mol
InChI Key: CAMQADJNJHEPLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one is a heterocyclic compound that contains a benzothiazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with formaldehyde and a suitable amine. The reaction is usually carried out in an acidic medium, such as acetic acid, and requires refluxing to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, acyl, or halogen groups .

Scientific Research Applications

7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the aminomethyl group and the sulfur atom in 7-(Aminomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one makes it unique compared to similar compounds.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

7-(aminomethyl)-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C9H10N2OS/c10-4-6-1-2-7-8(3-6)13-5-9(12)11-7/h1-3H,4-5,10H2,(H,11,12)

InChI Key

CAMQADJNJHEPLG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(S1)C=C(C=C2)CN

Origin of Product

United States

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